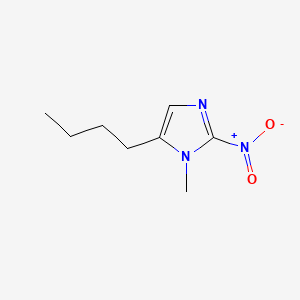

5-Butyl-1-methyl-2-nitroimidazole

Description

Overview of the Nitroimidazole Scaffold in Chemical and Biological Research

The nitroimidazole scaffold is a heterocyclic organic structure that has garnered significant attention in the fields of medicinal chemistry and chemical biology. nih.gov This five-membered ring system, containing two nitrogen atoms and a nitro group, serves as a versatile pharmacophore. humanjournals.com The position of the nitro group on the imidazole (B134444) ring—typically at the 2, 4, or 5-position—plays a crucial role in the compound's chemical properties and biological activity. nih.gov Researchers have extensively explored derivatives of this scaffold, leading to the development of a wide array of compounds with diverse applications. nih.govhumanjournals.com The core of their biological action often lies in the reductive activation of the nitro group, a process that is particularly favored in low-oxygen, or hypoxic, environments characteristic of certain pathological conditions. nih.govresearchgate.net

Historical Context of Nitroimidazole Derivatives in Research

The journey of nitroimidazole research began in the mid-20th century with the discovery of azomycin (B20884), a 2-nitroimidazole (B3424786) isolated from a natural source. nih.gov This discovery sparked a wave of synthetic efforts to create derivatives with improved properties. A significant breakthrough came with the synthesis of metronidazole (B1676534), a 5-nitroimidazole, which demonstrated potent activity against anaerobic bacteria and protozoa. nih.gov Following this, a variety of other nitroimidazole derivatives, such as benznidazole (B1666585) (a 2-nitroimidazole), were developed and have found clinical use. nih.gov The timeline of nitroimidazole development showcases a continuous effort to modify the basic scaffold to enhance efficacy and explore new therapeutic avenues, including applications in oncology as radiosensitizers and hypoxia-activated prodrugs. nih.govresearchgate.net

Unique Position of Substituted Nitroimidazoles in Chemical Biology

Substituted nitroimidazoles hold a unique position in chemical biology due to their tunable properties. By modifying the substituents on the imidazole ring, researchers can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity and target specificity. jocpr.com For instance, the addition of different alkyl or aryl groups at various positions can alter the compound's ability to penetrate cell membranes and interact with biological macromolecules. benthamopen.comnih.gov This adaptability has made substituted nitroimidazoles valuable tools for probing biological processes and for the development of targeted therapeutic agents. The investigation of compounds like 5-Butyl-1-methyl-2-nitroimidazole represents a focused effort to understand how specific structural modifications, in this case, the presence of a butyl group at the 5-position and a methyl group at the 1-position of a 2-nitroimidazole core, impact its biological profile.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22796-70-9 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-butyl-1-methyl-2-nitroimidazole |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-7-6-9-8(10(7)2)11(12)13/h6H,3-5H2,1-2H3 |

InChI Key |

YGRSFVUXNRPCJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(N1C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Characterization of 5 Butyl 1 Methyl 2 Nitroimidazole

Detailed, specific synthetic procedures for 5-Butyl-1-methyl-2-nitroimidazole are not extensively documented in publicly available literature. However, a general approach for the synthesis of a series of N-alkyl-nitroimidazoles, which includes the butyl derivative, has been reported. openmedicinalchemistryjournal.comresearchgate.netscienceopen.com This synthesis involves the N-alkylation of a suitable nitroimidazole precursor. nih.gov

General synthetic routes for 2-nitroimidazoles often start from 2-aminoimidazole, which undergoes diazotization followed by nitration. nih.gov N-alkylation at the 1-position can then be achieved using an appropriate alkyl halide. The introduction of a substituent at the 5-position can be more complex and may involve multi-step synthetic sequences. google.com

Due to the limited specific data, a detailed table of chemical and physical properties for this compound cannot be provided at this time.

Chemical Reactivity and Transformation Mechanisms of 5 Butyl 1 Methyl 2 Nitroimidazole and Its Derivatives

Reduction Chemistry of the Nitro Group in Nitroimidazoles

The nitro group is the primary site of chemical and biological activity in nitroimidazoles. Its reduction is a key process that can proceed through different mechanisms depending on the reaction conditions and the reducing agent involved. This reduction is fundamental to the mode of action of many nitroimidazole-based therapeutic agents. nih.govresearchgate.net

The initial step in the reduction of nitroimidazoles is often a one-electron transfer to form a nitro radical anion. rsc.orgresearchgate.net This process is highly dependent on the one-electron reduction potential (E1) of the specific nitroimidazole. Compounds with a more positive reduction potential are more readily reduced. rsc.orgnih.gov For instance, 2-nitroimidazoles generally have more positive E1 values compared to their 5-nitro counterparts, making them better oxidants. rsc.org The presence of electron-withdrawing substituents on the imidazole (B134444) ring can further increase this potential. rsc.org

The formation of the nitro radical anion can be achieved through various methods, including pulse radiolysis, electrochemical reduction, and enzymatic reactions. rsc.orgresearchgate.netiaea.org Studies using pulse radiolysis have allowed for the determination of one-electron reduction potentials for a range of nitroimidazoles, providing a quantitative measure of their electron affinity. rsc.orgrsc.org The rate of reduction of nitroimidazoles by enzymes like hydrogenase 1 from Clostridium pasteurianum has been shown to correlate with their one-electron reduction potentials. nih.gov

The stability of the resulting radical anion is a critical factor in its subsequent reactions. In the absence of oxygen, the radical anion can undergo further reduction or participate in other reactions. However, in the presence of oxygen, it can transfer an electron to O₂, regenerating the parent nitroimidazole and forming a superoxide (B77818) radical. This "futile cycle" of reduction and reoxidation is a key aspect of the biological activity of these compounds.

Table 1: One-Electron Reduction Potentials of Selected Nitroimidazoles

| Compound | One-Electron Reduction Potential (E¹₇) (mV) |

| 5-formyl-1-methyl-2-nitroimidazole | -243 ± 10 |

| 1-(2-hydroxyethyl)-2-nitroimidazole (Misonidazole) | -398 ± 10 |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 ± 10 |

| 4-nitroimidazole | ≤–527 ± 10 |

| This table is generated based on data from reference rsc.org. |

Under conditions that favor further reduction, the nitro radical anion can accept additional electrons, leading to a cascade of products. The complete reduction of the nitro group to an amino group is a six-electron process. However, intermediate reduction products are often formed and can be highly reactive. acs.org

The reduction pathway can involve two-, four-, or six-electron steps. researchgate.net The four-electron reduction product is a hydroxylaminoimidazole, which is generally unstable at neutral pH. acs.org This intermediate can then undergo further reactions, including decomposition. The six-electron reduction product is the corresponding aminoimidazole, which is a stable endpoint of the reduction process. acs.org

The specific products formed can depend on the reduction method and the pH of the medium. For example, the electrochemical reduction of 2-nitroimidazole (B3424786) at a mercury electrode shows pH-dependent behavior, with different reduction peaks corresponding to different numbers of electrons transferred. researchgate.net The reduction of misonidazole (B1676599) has been shown to yield a complex mixture of products, including the unstable hydroxylamine (B1172632) derivative. acs.org

Formation and Reactivity of Nitroimidazole Radical Anions

The nitroimidazole radical anion is a key intermediate in the chemical and biological transformations of these compounds. nih.govnih.gov It can be generated through one-electron reduction by various means, including chemical reductants, radiation, and enzymatic systems. iaea.orgnih.gov Catecholamine neurotransmitters, for example, have been shown to reduce nitroimidazoles to their corresponding radical anions. nih.gov

Once formed, the nitroimidazole radical anion is a reactive species. Its fate is dictated by the surrounding chemical environment. As mentioned, in the presence of oxygen, it can participate in a futile redox cycle. nih.gov Under anaerobic conditions, it can undergo several transformations.

One important reaction is disproportionation, where two radical anions react with each other. For the nitro radical anion of 2-nitroimidazole, a disproportionation rate constant has been calculated. researchgate.net The radical anion can also be protonated, and this protonated form is suggested to be a key species in the mechanism of DNA damage induced by reduced nitroimidazoles. nih.gov

The reactivity of the radical anion is also influenced by the specific structure of the nitroimidazole. For instance, 5-nitroimidazole derivatives are generally more difficult to reduce and form less stable radical anions compared to 2-nitroimidazole derivatives due to their lower redox potential. nih.gov The interaction of these radical anions with biological macromolecules, such as DNA, is a crucial aspect of their biological effects. nih.govnih.govacs.org

Mechanistic Investigations of Bioreductive Activation and Molecular Interactions

Enzymatic Bioreduction Pathways of 5-Butyl-1-methyl-2-nitroimidazole Analogs

The reduction of the nitro group is a critical step in the activation of nitroimidazoles. nih.gov This process is catalyzed by a variety of cellular nitroreductases that transfer electrons to the nitroimidazole, initiating a cascade of chemical reactions.

Cellular nitroreductases are a diverse group of enzymes that play a pivotal role in the activation of nitroimidazoles. bangor.ac.uk In mammalian cells, cytochrome P450 reductase has been identified as a key enzyme in the reduction of 2-nitroimidazoles to intermediates that can covalently bind to cellular macromolecules. nih.gov Studies have shown that overexpression of cytochrome P450 reductase leads to a significant increase in the binding rate of 2-nitroimidazoles. nih.gov Other enzymes, such as DT-diaphorase, have a smaller but still significant role in this process. nih.gov The activation of nitroimidazoles is generally more efficient under anaerobic conditions, which explains their selective toxicity towards hypoxic cells. nih.gov

In certain protozoan parasites, such as Giardia lamblia and Entamoeba histolytica, ferredoxin and thioredoxin reductase are crucial for the activation of 5-nitroimidazoles. plos.orgnih.gov Pyruvate:ferredoxin oxidoreductase (PFOR) reduces ferredoxin, which in turn reduces the nitroimidazole. nih.govoup.com

Recent research has also highlighted the central role of thioredoxin reductase in the activation of metronidazole (B1676534) in E. histolytica. plos.org This enzyme directly reduces the nitroimidazole, rendering itself and associated thiol-containing proteins vulnerable to adduct formation. plos.org The ferredoxin-thioredoxin system, which involves ferredoxin-thioredoxin reductase, is a key regulatory pathway in photosynthetic organisms, linking light availability to metabolic activity. wikipedia.org

The deazaflavin cofactor F420 is a low-potential hydride-transfer cofactor involved in a variety of redox reactions in archaea and bacteria, including Mycobacterium tuberculosis. flinders.edu.aunih.govnih.gov In M. tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) activates bicyclic nitroimidazoles like pretomanid (B1679085) in conjunction with reduced cofactor F420 (F420H2). flinders.edu.aurug.nl This activation is crucial for the anti-mycobacterial activity of these compounds. flinders.edu.au The unique chemical properties of F420 make it a subject of interest for biocatalytic applications, with efforts underway to produce artificial mimics like FO-5'-phosphate (FOP). rug.nl

Formation of Reactive Species and Their Molecular Targets

The enzymatic reduction of the nitro group on the imidazole (B134444) ring leads to the formation of a series of highly reactive intermediates. These species are responsible for the cytotoxic effects of nitroimidazoles through their interactions with essential cellular components.

The initial step in the bioreductive activation of nitroimidazoles is a one-electron reduction to form a nitroradical anion. researchgate.netnih.gov This radical species can be detected using techniques like electron spin resonance spectroscopy. nih.gov Under aerobic conditions, this radical can transfer its excess electron to molecular oxygen, forming a superoxide (B77818) radical and regenerating the parent nitroimidazole. nih.gov However, under hypoxic conditions, the nitroradical anion can undergo further reduction. plos.org

A four-electron reduction of the nitro group leads to the formation of a hydroxylamine (B1172632) derivative. nih.gov This hydroxylamine is a key intermediate implicated in the covalent binding of nitroimidazoles to cellular macromolecules. nih.gov The formation of these reactive species is a critical determinant of the biological activity of nitroimidazoles. researchgate.net

The highly reactive intermediates generated from the reduction of nitroimidazoles, particularly the hydroxylamine, can form covalent adducts with cellular macromolecules such as proteins and DNA. nih.govnih.gov Studies with radiolabeled nitroimidazoles have demonstrated that the imidazole ring remains intact while other parts of the molecule may be lost during adduct formation. nih.gov

The binding often occurs at the C4 position of the imidazole ring. nih.gov In E. histolytica, proteins that form adducts with metronidazole metabolites include thioredoxin, thioredoxin reductase, and superoxide dismutase. plos.org This covalent modification can lead to enzyme inactivation and depletion of essential non-protein thiols like cysteine, ultimately contributing to cellular toxicity. plos.orgplos.org

Covalent Adduct Formation with Cellular Macromolecules

Influence of Intracellular Redox State on Nitroimidazole Reduction Kinetics

The rate of bioreductive activation of nitroimidazoles is not constant but is profoundly influenced by the intracellular redox state. A more reduced cellular environment facilitates the reduction of the nitro group, thereby enhancing the drug's activation and subsequent cytotoxicity.

Two critical indicators of the cellular redox state are the ratios of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+/NADPH) and oxidized to reduced glutathione (B108866) (GSSG/GSH).

NADP+/NADPH Ratio: The primary enzymes responsible for nitroimidazole reduction, the nitroreductases, are flavoenzymes that show a strong preference for NADPH as the electron donor, being 20- to 50-fold more active with NADPH than with NADH. nih.gov Therefore, a high intracellular concentration of NADPH, reflected in a low NADP+/NADPH ratio, directly increases the kinetic rate of nitroimidazole reduction. Cellular pathways that generate NADPH, such as the pentose (B10789219) phosphate pathway, are thus critical for efficient drug activation. mdpi.com

GSSG/GSH Ratio: The GSH/GSSG ratio is a key marker of cellular oxidative stress; a high ratio (typically >100:1 in healthy cells) indicates a healthy, reduced state, while a low ratio signals oxidative stress. mdpi.com The regeneration of GSH from GSSG is catalyzed by glutathione reductase, an enzyme that itself requires NADPH. Thus, the NADPH pool is essential for maintaining a high GSH/GSSG ratio. A reduced environment, indicated by a high GSH/GSSG ratio, is favorable for the reductive activation of nitroimidazoles. Conversely, conditions of high oxidative stress (low GSH/GSSG ratio) may impair the reduction process.

Mechanisms of Enzyme Inhibition by Nitroimidazole Derivatives

While protein adduction represents a form of irreversible functional inhibition, recent evidence suggests that some nitroimidazole derivatives can also act as direct, non-covalent inhibitors of specific enzymes.

A novel mechanism of action has been identified for certain nitroimidazole derivatives involving the direct inhibition of bacterial type II topoisomerases. Specifically, a study on indolin-2-one nitroimidazole hybrids revealed that they function as inhibitors of Topoisomerase IV, an essential enzyme that unlinks replicated bacterial chromosomes, thereby enabling cell division. nih.gov

This inhibition was shown to be:

Direct: It does not require the prior reductive activation of the nitro group.

Potent: The inhibitory activity against Topoisomerase IV was comparable to that of the established quinolone inhibitor, ciprofloxacin. nih.gov

This discovery points to a dual mode of action for this subclass of nitroimidazoles: direct enzymatic inhibition of a critical DNA replication enzyme, combined with the classical hypoxia-selective cytotoxicity driven by bioreductive activation. nih.gov This dual mechanism could be advantageous in overcoming resistance. While this specific activity has been demonstrated for nitroimidazole-indolin-2-one hybrids, it opens a new avenue of investigation for other nitroimidazole derivatives, including this compound, as potential topoisomerase inhibitors.

Table 4: Comparative Inhibition of S. aureus Topoisomerase IV

| Inhibitor | Apparent IC₅₀ (µM) | Mechanism Type |

| Indolin-2-one Nitroimidazole | ~28 µM | Direct Catalytic Inhibition |

| Ciprofloxacin | ~20 µM | Topoisomerase Poison |

This interactive table compares the inhibitory concentration of a novel nitroimidazole hybrid with a standard topoisomerase inhibitor. nih.gov

Interference with Mycolic Acid Synthesis (e.g., Pks13)

While direct studies on this compound's effect on mycolic acid synthesis are not extensively documented in public literature, the broader class of nitroaromatic drugs, including nitroimidazoles like delamanid (B1670213) and pretomanid, are known to interfere with this critical pathway in Mycobacterium tuberculosis (Mtb). nih.gov Mycolic acids are long-chain fatty acids that form the distinctive, waxy outer layer of the mycobacterial cell wall, which is essential for its survival and virulence. nih.goveurekaselect.com

The biosynthesis of mycolic acids is a complex, multi-stage process. nih.goveurekaselect.com One of the key enzymes in the final condensation step is the polyketide synthase 13 (Pks13). This enzyme catalyzes the Claisen-type condensation of two long-chain fatty acids to form the mycolic acid backbone. Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death. The anti-tubercular activity of some fused nitroimidazole drugs is attributed to a dual mechanism of action that includes the inhibition of mycolic acid synthesis. nih.gov The bioreductive activation of these drugs is believed to generate reactive species that can target enzymes within this pathway, although the precise enzymatic target for compounds like PA-824 (pretomanid) has not been definitively identified. nih.gov

It is plausible that this compound, upon reductive activation within mycobacterial cells, could generate intermediates that inhibit key enzymes like Pks13, thereby disrupting mycolic acid synthesis and exerting an anti-tubercular effect.

Inhibition of Protozoan-Specific Enzymes (e.g., O-acetyl-serine Sulfohydroylase protein (EhOASS))

The anti-protozoal activity of 2-nitroimidazoles, such as benznidazole (B1666585), is generally understood to result from the formation of free radicals and electrophilic metabolites following the reduction of the nitro group by parasitic nitroreductases. nih.gov These reactive metabolites are responsible for the drug's therapeutic effect against parasites like Trypanosoma cruzi. nih.gov

The specified enzyme O-acetyl-serine sulfohydrolase (OASS) is a key enzyme in the cysteine biosynthesis pathway in many bacteria and plants, making it a target for antimicrobial development. However, its role in the protozoan Entamoeba histolytica, the causative agent of amoebiasis, is not well-established. Research into the metabolism of E. histolytica indicates that L-serine metabolism proceeds primarily through its conversion to pyruvate, a reaction catalyzed by L-serine dehydratase, not OASS. nih.gov Therefore, the inhibition of a protozoan-specific OASS (EhOASS) is not considered a primary mechanism of action for nitroimidazoles in E. histolytica. The cytotoxicity of nitroimidazoles against this parasite is more broadly attributed to the generation of reactive intermediates that damage cellular components after bioreductive activation in its anaerobic environment. nih.gov

Mechanisms of Antibacterial Enzyme Inhibition (e.g., FabH)

β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH, is a critical enzyme that initiates the synthesis of fatty acids in the type II fatty acid synthase (FAS-II) pathway found in bacteria. frontiersin.orgresearchgate.net This pathway is distinct from the type I pathway found in mammals, making FabH an attractive target for the development of novel antibacterial agents. frontiersin.org FabH catalyzes the condensation reaction that starts the fatty acid elongation cycle. researchgate.netresearchgate.net

Hypoxia-Selective Bioreduction Mechanisms and Trapping

A defining characteristic of 2-nitroimidazoles is their selective bioactivation and retention in hypoxic environments, such as those found in solid tumors. nih.govnih.gov This property has made them valuable as hypoxia imaging agents and as bioreductive prodrugs for targeted cancer therapy. nih.govmdpi.com

The mechanism of hypoxia-selective trapping proceeds as follows:

Diffusion and Initial Reduction : 2-nitroimidazoles are small, uncharged molecules that can freely diffuse into cells. Inside the cell, they undergo a one-electron reduction by various cellular nitroreductases to form a nitroradical anion. nih.gov

Oxygen-Dependent Recycling : In well-oxygenated (normoxic) cells, the nitroradical anion rapidly reacts with molecular oxygen. This reaction reverses the reduction, regenerating the parent nitroimidazole compound, which can then diffuse back out of the cell. Oxygen effectively acts as a scavenger for the reduced drug. nih.govnih.gov

Hypoxic Activation and Trapping : In the absence or near absence of oxygen (hypoxia), the nitroradical anion is not reoxidized. Instead, it undergoes further reduction steps, leading to the formation of highly reactive, cytotoxic species such as nitrosoimidazoles and hydroxylamines. nih.govresearchgate.net These reactive intermediates readily form covalent bonds with intracellular macromolecules, particularly proteins. nih.govnih.gov This covalent binding effectively "traps" the drug metabolites inside the hypoxic cell, leading to their accumulation and subsequent cytotoxicity. nih.govresearchgate.net

Studies using the 2-nitroimidazoles Iodoazomycin arabinofuranoside (IAZA) and Fluoroazomycin arabinofuranoside (FAZA) have demonstrated that these compounds are preferentially toxic to hypoxic cancer cells, where they induce replication stress and cell cycle arrest. nih.govsigmaaldrich.com This selective trapping and cytotoxicity form the basis of their utility in oncology.

Table of Effects of 2-Nitroimidazole (B3424786) Analogs in Hypoxic Cells

| Compound | Primary Effect in Hypoxic Cells | Mechanism of Action | Citation |

| IAZA | Induces cytostasis, slows cell cycle progression | Covalent binding to cellular proteins, induction of replication stress | nih.govsigmaaldrich.com |

| FAZA | Alters cell morphology, compromises DNA replication | Covalent binding to cellular proteins, induction of replication stress | nih.govsigmaaldrich.com |

| Misonidazole (B1676599) | Radiosensitization, cellular retention | Bioreductive activation and trapping, depletion of cellular thiols | nih.gov |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Characterization of 5-Butyl-1-methyl-2-nitroimidazole and its Derivatives

Spectroscopic techniques are fundamental in the initial characterization of newly synthesized nitroimidazole compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information regarding the molecular framework and the presence of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are critical for the unambiguous identification and structural confirmation of this compound and its derivatives.

In a typical ¹H-NMR spectrum of a 1,5-disubstituted 2-nitroimidazole (B3424786), distinct signals corresponding to the protons of the butyl and methyl groups, as well as the proton on the imidazole (B134444) ring, would be expected. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the N-methyl protons would likely appear as a singlet, while the protons of the butyl group would exhibit characteristic multiplets (triplets and sextets/multiplets) due to spin-spin coupling with adjacent protons.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbons in the imidazole ring are particularly diagnostic, with the carbon-bearing the nitro group (C2) appearing at a characteristic downfield position.

Due to the unavailability of specific experimental NMR data for this compound in the surveyed literature, the following tables provide representative ¹H and ¹³C NMR data for a closely related compound, 1-Ethyl-2-methyl-5-nitro-1H-imidazole, to illustrate the expected spectral features. chemicalbook.com

Table 1: Representative ¹H-NMR Data for a 1-Alkyl-2-methyl-5-nitroimidazole Derivative chemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Imidazole H-4 | 7.95 | s | - |

| N-CH₂ | 4.0 | q | 7.2 |

| Imidazole C-CH₃ | 2.5 | s | - |

| N-CH₂-CH₃ | 1.50 | t | 7.2 |

Solvent: CDCl₃

Table 2: Representative ¹³C-NMR Data for a 1-Alkyl-2-methyl-5-nitroimidazole Derivative chemicalbook.com

| Carbon | Chemical Shift (ppm) |

|---|---|

| C5 | 153.1 |

| C2 | 138.4 |

| C4 | 133.2 |

| N-CH₂ | 33.7 |

| N-CH₂-CH₃ | 15.1 |

| Imidazole C-CH₃ | 12.9 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the context of this compound, the IR spectrum would be dominated by characteristic absorption bands for the nitro group (NO₂), C-N bonds, and C-H bonds of the alkyl substituents.

The asymmetric and symmetric stretching vibrations of the nitro group are particularly strong and appear in distinct regions of the spectrum, providing clear evidence for its presence. The C-H stretching and bending vibrations of the butyl and methyl groups would also be prominent.

The following table outlines the expected characteristic IR absorption bands for a nitroimidazole compound like this compound, based on data for related structures. zu.edu.joresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=N (Imidazole ring) | Stretching | 1560-1460 |

| N=O (Nitro group) | Asymmetric Stretching | 1550-1510 |

| N=O (Nitro group) | Symmetric Stretching | 1370-1350 |

Mass Spectrometry (MS) Applications in Nitroimidazole Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques, it becomes an indispensable tool for identifying and quantifying compounds in complex mixtures, such as in metabolite profiling studies.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like nitroimidazoles. In positive ion mode, ESI typically produces protonated molecular ions, [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental formula of the parent compound. Further fragmentation of the molecular ion (MS/MS) can provide valuable structural information. For many nitroimidazole derivatives, the protonated molecular ion is the most abundant ion observed in the full scan mass spectrum. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC/MS) is a cornerstone technique for the analysis of nitroimidazole metabolites in biological matrices. chemsrc.com The liquid chromatography step separates the parent drug from its various metabolites based on their physicochemical properties, typically using a reversed-phase column (e.g., C18). zu.edu.jo The separated components then enter the mass spectrometer for detection and identification.

Tandem mass spectrometry (MS/MS) is often employed in LC/MS methods for enhanced selectivity and sensitivity. zu.edu.jochemicalbook.com In a typical LC-MS/MS experiment, the parent drug and its expected metabolites are monitored using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are selected for each analyte. This allows for highly specific and quantitative analysis even in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of nitroimidazoles, although it often requires derivatization of the analytes to increase their volatility and thermal stability. chemicalbook.com Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)acetamide (BSA). chemicalbook.com

The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. Both electron ionization (EI) and negative chemical ionization (NCI) can be employed, with NCI often providing higher sensitivity for nitro-containing compounds. chemsrc.comchemicalbook.com

Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-HRMS-MS)

Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-HRMS-MS) stands as a powerful tool for the definitive identification and characterization of this compound. This technique combines the superior separation efficiency of UPLC, which utilizes columns with sub-2 µm particle sizes for rapid and high-resolution separations, with the high mass accuracy and resolving power of the Orbitrap mass analyzer.

In the analysis of this compound, a UPLC system would first separate the compound from any impurities or degradation products. The eluent would then be introduced into the mass spectrometer. The Quadrupole-Orbitrap system allows for both full-scan high-resolution mass analysis to determine the accurate mass of the parent ion and tandem mass spectrometry (MS/MS) experiments to elucidate its structure. In a typical MS/MS experiment, the parent ion of this compound would be isolated by the quadrupole and then fragmented, with the resulting product ions being analyzed in the Orbitrap. The high-resolution and accurate mass capabilities of the Orbitrap are crucial for determining the elemental composition of both the parent and fragment ions, providing a high degree of confidence in the structural assignment. While specific fragmentation data for this compound is not publicly available, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of other nitroimidazole compounds.

Illustrative Data Table: Hypothetical UPLC-Q-HRMS-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 3.45 |

| [M+H]⁺ (Calculated) | 184.1086 |

| [M+H]⁺ (Measured) | 184.1082 |

| Mass Error (ppm) | -2.17 |

| Major Fragment Ions (m/z) | 167.0921, 138.0815, 110.0862, 83.0757 |

Note: The data presented in this table is illustrative and represents the type of information that would be obtained from a UPLC-Q-HRMS-MS analysis. The fragment ions are hypothetical and based on potential cleavage points within the molecule.

Time-Resolved Pulsed Photoacoustic Techniques for Decomposition Studies

Understanding the thermal decomposition of this compound is critical, particularly if it is to be considered for applications involving high temperatures or as an energetic material. Time-resolved pulsed photoacoustic (PA) spectroscopy is a sensitive technique for studying the kinetics and mechanisms of decomposition reactions. This method involves irradiating a sample with a pulsed laser, which causes localized heating and the generation of an acoustic wave. The characteristics of this acoustic wave provide information about the energy release and chemical species formed during decomposition.

In a typical experiment, a sample of this compound would be heated to a specific temperature, and then irradiated with a nanosecond laser pulse. The resulting photoacoustic signal would be detected by a sensitive microphone. By analyzing the time-domain and frequency-domain of the PA signal, researchers can identify the formation of gaseous decomposition products, such as nitrogen dioxide (NO₂), and determine the kinetics of the decomposition process. Studies on similar nitroimidazole compounds have utilized this technique to elucidate multi-step decomposition mechanisms, including bond-breaking and ring-breaking processes. researchgate.netjocpr.com

Illustrative Data Table: Hypothetical Photoacoustic Decomposition Data for this compound

| Temperature (°C) | Major Gaseous Product | Non-Radiative Decay Time (µs) |

| 200 | NO₂ | 15.2 |

| 250 | NO₂, N₂O | 8.7 |

| 300 | NO₂, N₂O, CO | 4.1 |

Note: This table provides an example of the kind of data that could be generated from a time-resolved pulsed photoacoustic study. The decomposition products and decay times are hypothetical.

Chromatographic Methodologies for Purification and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of this compound. For analytical purposes, HPLC can be used to determine the purity of a sample and to quantify the amount of the compound present. A variety of stationary phases can be employed, with C18 columns being a common choice for reversed-phase separations of moderately polar compounds like nitroimidazoles. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the nitroimidazole chromophore absorbs in the UV region. Several HPLC methods have been developed for the simultaneous determination of various nitroimidazole drugs in different matrices. researchgate.netnih.gov

Flash Chromatography

For the purification of larger quantities of this compound, flash chromatography is a rapid and efficient method. This technique is a form of preparative column chromatography that uses a positive pressure to force the solvent through the column, which is typically packed with silica (B1680970) gel. The choice of eluent is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). A gradient of solvents, for example, from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, can be used to elute the compound of interest from the column.

Single-Crystal X-ray Diffraction Analysis for Structural Elucidation

Illustrative Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) ** | 105.34 |

| Volume (ų) ** | 985.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.234 |

Note: The crystallographic data presented here is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction analysis.

Energy Resolved Spectroscopy for Elucidating Decomposition Mechanisms

Energy-resolved spectroscopy, particularly when combined with mass spectrometry, provides deep insights into the dynamics of molecular decomposition. In this technique, molecules are excited with a specific amount of energy, typically from a tunable laser, and the resulting fragments are detected. By varying the excitation energy and analyzing the kinetic energy and internal energy distributions of the fragments, the potential energy surfaces and dissociation pathways can be mapped.

For this compound, this technique could be used to investigate its photodecomposition. Upon UV excitation, the molecule could undergo various dissociation processes, such as the cleavage of the C-NO₂ bond or the N-N bond within the nitro group, or even ring-opening reactions. Studies on other nitroimidazole and nitroaromatic compounds have shown that processes like nitro-nitrite isomerization can be key steps in the decomposition mechanism, often leading to the formation of nitric oxide (NO) as an initial product. researchgate.netderpharmachemica.comacs.org

Illustrative Data Table: Hypothetical Energy-Resolved Spectroscopy Data for this compound Decomposition

| Excitation Wavelength (nm) | Primary Neutral Fragment | Vibrational Temperature (K) | Rotational Temperature (K) |

| 248 | NO | 1500 | 50 |

| 266 | NO₂ | 1200 | 75 |

Note: This table is illustrative and shows the type of data that can be obtained from energy-resolved spectroscopy experiments on the photodissociation of a molecule. The values are based on findings for similar nitroaromatic compounds.

Computational Chemistry and Theoretical Modeling of 5 Butyl 1 Methyl 2 Nitroimidazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 5-Butyl-1-methyl-2-nitroimidazole analogs, these methods elucidate electronic structure, reactivity, and the thermodynamics of their formation.

Density Functional Theory (DFT) Studies on Synthesis Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been instrumental in studying nitroimidazole derivatives. nih.gov

Synthesis Mechanisms: The synthesis of substituted nitroimidazoles, such as 5-aryl-1-methyl-4-nitroimidazoles, can be efficiently achieved through methods like the Suzuki coupling reaction. nih.gov DFT calculations can model the transition states and intermediates of such reactions, providing a detailed understanding of the reaction mechanism and helping to optimize reaction conditions. For instance, DFT could be used to analyze the catalytic cycle of the palladium catalyst used in the Suzuki coupling, identifying the rate-determining step and the role of additives.

Electronic Structure: DFT studies on nitroimidazoles and their methyl derivatives have shown that the position of the nitro group and methyl substitution significantly influences the molecule's stability. nih.gov Calculations of bond dissociation energies (BDEs) for the C-NO2 bond reveal the weakest bond in the molecule, which is a key factor in its stability and potential as an energetic material. nih.gov Studies on related nitroimidazole derivatives indicate that the presence of the nitro group is crucial for the basicity of the N3 atom in the imidazole (B134444) ring. nih.gov Furthermore, the electrophilicity index, a measure of a molecule's ability to accept electrons, is decreased by the presence of the nitro group, suggesting that nitrated structures are less susceptible to accepting an electronic charge. nih.gov

Below is a table summarizing key electronic properties of nitroimidazole derivatives that can be determined using DFT:

| Property | Description | Significance for this compound Analogs |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Indicates the stability of the molecule; a lower BDE for the C-NO2 bond suggests easier decomposition. nih.gov |

| Heat of Formation (HOF) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | A key parameter for assessing the energetic performance of a compound. nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's oxidative stability. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to a neutral molecule. | Influences the molecule's ability to act as an oxidizing agent. |

| Electrophilicity Index (ω) | A global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge. | Indicates the susceptibility of the molecule to nucleophilic attack. nih.gov |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Relates to the basicity of specific atoms within the molecule. nih.gov |

Complete Active Space Self-Consistent Field (CASSCF) for Excited State Dynamics

The photochemistry and excited-state dynamics of nitroaromatic compounds are complex, often involving rapid transitions between electronic states. kaust.edu.sa The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is a high-level quantum chemical approach essential for accurately describing these processes. acs.orgucl.ac.uk

For nitroaromatic compounds, absorption of UV light can lead to the population of singlet excited states. acs.org CASSCF/CASPT2 calculations can map out the potential energy surfaces of these excited states, identifying decay pathways such as intersystem crossing to triplet states and conical intersections with the ground state. acs.orgucl.ac.uk These computational studies can explain experimental observations like the lack of fluorescence and high triplet quantum yields in many nitroaromatics. acs.orgucl.ac.uk A key photochemical process for some nitroaromatics is the photoisomerization of the nitro group to a nitrite (B80452) group, a critical step in their photodegradation. acs.org CASSCF can model the geometric distortions along the decay path from the excited state back to the ground state that facilitate this rearrangement. acs.org

Thermodynamic Feasibility Analyses of Reaction Pathways

Quantum chemical calculations are crucial for assessing the thermodynamic feasibility of various reaction pathways, both in synthesis and decomposition. By calculating the Gibbs free energy change (ΔG) for each step of a proposed mechanism, researchers can determine whether a reaction is spontaneous under given conditions.

For the synthesis of 5-substituted nitroimidazoles, thermodynamic analysis can compare different synthetic routes, identifying the most energetically favorable pathway. nih.gov For example, comparing a multi-step classical synthesis with a one-pot Suzuki coupling reaction would involve calculating the energies of all reactants, intermediates, transition states, and products for both routes. nih.gov

In the context of decomposition, thermodynamic analysis can predict the most likely initial steps. For instance, comparing the energy required for homolytic cleavage of the C-NO2 bond versus ring-opening reactions can indicate the dominant initial decomposition pathway. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved picture of molecular motion, allowing for the study of dynamic processes such as thermal decomposition.

Thermal Decomposition Pathways using ReaxFF/lg Reaction

ReaxFF is a reactive force field that can model chemical reactions at the atomic level, making it well-suited for simulating the thermal decomposition of energetic materials. mdpi.combohrium.combohrium.comnih.govnih.gov MD simulations using ReaxFF can track the evolution of a system at high temperatures and pressures, revealing the sequence of bond-breaking and bond-forming events that constitute the decomposition process. bohrium.comnih.gov

For nitroaromatic compounds like nitromethane, ReaxFF simulations have shown that the initial decomposition steps are highly dependent on conditions such as temperature and density. nih.govuri.edu At lower densities, unimolecular C-N bond cleavage is often the dominant initial step. uri.edu However, at higher densities and temperatures, intermolecular reactions, such as proton transfer, can become more prevalent. nih.gov

In the case of more complex nitro-heterocyclic compounds, ReaxFF simulations have revealed intricate decomposition mechanisms. mdpi.comnih.gov These can include initial dimerization or clustering of molecules, followed by the elimination of small molecules like NO2 and subsequent cleavage of the heterocyclic ring. mdpi.comnih.gov The simulations can identify key intermediates and final products, providing a comprehensive picture of the decomposition cascade. bohrium.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a 5-nitroimidazole derivative, might interact with a biological target, typically a protein. nih.govnih.gov

The biological activity of many nitroimidazoles is linked to the reductive activation of the nitro group by enzymes in the target organism. nih.govmdpi.com Molecular docking can be used to model the binding of this compound analogs to the active site of these activating enzymes, such as NADH-fumarate reductase or nitroreductases. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on nitrobenzene (B124822) dioxygenase have highlighted the importance of an asparagine residue in forming a hydrogen bond with the nitro group of the substrate, positioning it for catalysis. acs.org

By understanding these interactions, researchers can design new analogs with improved binding affinity and, potentially, enhanced biological activity. Docking studies can also help to explain the selectivity of a compound for a particular target and can be used to predict potential off-target effects. The presence of water molecules in the binding pocket can also play a crucial role in mediating ligand-protein interactions and can be investigated using specialized docking techniques. nih.gov

Prediction of Binding Affinities to Target Enzymes

A crucial step in the early phase of drug discovery is the prediction of how strongly a potential drug molecule (a ligand) will bind to its biological target, typically an enzyme or receptor. Computational techniques such as molecular docking are instrumental in predicting these binding affinities. These methods simulate the interaction between a ligand and the three-dimensional structure of a target protein, calculating a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable and potent interaction.

For this compound analogs, the target enzymes are often those crucial for the survival of pathogenic anaerobic bacteria and protozoa. nih.govnih.gov These enzymes, such as nitroreductases, play a key role in the activation of nitroimidazole-based prodrugs. nih.gov By modeling the interaction of various analogs with the active site of these enzymes, researchers can predict which chemical modifications to the parent structure might enhance binding and, consequently, biological activity.

The binding affinity is influenced by factors such as the shape complementarity between the ligand and the active site, as well as the various non-covalent interactions formed, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The butyl group at the 5-position, for instance, could be expected to form significant hydrophobic interactions within a corresponding pocket in the enzyme's active site.

Below is a hypothetical data table illustrating how computational predictions of binding affinities for a series of this compound analogs might be presented. The variations in the R-group at the 1-position are designed to probe the effect of different substituents on the binding to a hypothetical nitroreductase enzyme.

Table 1: Predicted Binding Affinities of 5-Butyl-2-nitroimidazole Analogs to a Hypothetical Nitroreductase

| Compound | R-group (at position 1) | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Analog A | -CH3 (methyl) | -7.2 | Hydrophobic, Pi-Alkyl |

| Analog B | -CH2CH3 (ethyl) | -7.5 | Hydrophobic, Pi-Alkyl |

| Analog C | -CH2CH2OH (hydroxyethyl) | -8.1 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Key Interacting Active Site Residues

Beyond simply predicting if a molecule will bind, computational models can identify the specific amino acid residues within the enzyme's active site that are critical for the interaction. This is often achieved through analysis of the docked poses of the ligand. Understanding these key interactions is vital for rational drug design, as it allows for the modification of the drug candidate to better complement the active site.

For nitroimidazole compounds, interactions with residues that facilitate the reduction of the nitro group are of particular interest. nih.gov For example, studies on other 5-nitroimidazoles have identified cysteine residues in the active site of target proteins as being adducted by the reactive intermediates of the drug. nih.gov Homology modeling can be used to generate a 3D structure of a target protein, and subsequent docking of the nitroimidazole can reveal residues lining the active site pocket. nih.gov

In the case of this compound, molecular dynamics simulations could further elucidate the stability of these interactions over time and highlight the role of specific residues in orienting the nitro group for efficient reduction.

Table 2: Hypothetical Key Interacting Residues for this compound with a Target Enzyme

| Interacting Residue | Amino Acid Type | Predicted Interaction Type | Interacting Moiety of Ligand |

|---|---|---|---|

| TYR 88 | Tyrosine | Hydrogen Bond | Nitro Group (Oxygen) |

| PHE 124 | Phenylalanine | Pi-Pi Stacking | Imidazole Ring |

| LEU 210 | Leucine | Hydrophobic | Butyl Chain |

| VAL 212 | Valine | Hydrophobic | Butyl Chain |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Assisted Drug Design (CADD) Strategies

Computational Assisted Drug Design (CADD) encompasses a range of techniques used to discover, design, and optimize novel drug compounds. nih.gov For this compound, CADD strategies can be employed to design analogs with improved efficacy, selectivity, and pharmacokinetic properties.

One common strategy is structure-based drug design (SBDD) . If the 3D structure of the target enzyme is known (either from crystallography or homology modeling), new analogs can be designed to fit optimally into the active site. For instance, if a hydrophobic pocket is identified, the length or branching of the butyl group could be modified to maximize favorable interactions.

Another approach is ligand-based drug design (LBDD) , which is useful when the structure of the target is unknown. This involves building a pharmacophore model based on a set of known active molecules. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. New compounds can then be designed or screened from virtual libraries to see if they match the pharmacophore.

Furthermore, computational methods can be used for scaffold hopping , where the core imidazole ring of this compound might be replaced by other chemical structures that maintain the key interaction points but may offer improved properties, such as reduced toxicity. nih.gov

Theoretical Insights into Reactivity and Substituent Effects

Theoretical chemistry provides a framework for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For nitroimidazoles, the electron-withdrawing nature of the nitro group is central to their mechanism of action. nih.gov

The distribution of electron density within a molecule can be calculated using quantum mechanical methods. This charge distribution is critical for understanding molecular reactivity, intermolecular interactions, and spectroscopic properties. The nitro group (NO2) is strongly electron-withdrawing, meaning it pulls electron density from the imidazole ring. nih.gov This has several important consequences:

It makes the nitro group susceptible to reduction, which is the activation step for this class of drugs. nih.govnih.gov

It influences the acidity of protons on the imidazole ring.

By calculating the partial atomic charges, chemists can quantify the effect of different substituents on the electron density of the nitro group and the imidazole ring. For example, adding electron-donating groups to the ring would be expected to increase the electron density on the nitro group, potentially making it harder to reduce. Conversely, adding further electron-withdrawing groups would decrease the electron density, possibly facilitating its reduction.

The butyl and methyl groups on this compound are both weak electron-donating groups through an inductive effect. Their presence will subtly modulate the charge distribution compared to an unsubstituted nitroimidazole.

Table 3: Hypothetical Calculated Partial Charges on Key Atoms of 5-Substituted 1-methyl-2-nitroimidazole (B155463) Analogs

| Substituent at C5 | Partial Charge on N (of NO2) | Partial Charge on O1 (of NO2) | Partial Charge on O2 (of NO2) |

|---|---|---|---|

| -H | +0.45 | -0.38 | -0.38 |

| -CH3 (methyl) | +0.43 | -0.39 | -0.39 |

| -CH2CH2CH2CH3 (butyl) | +0.42 | -0.40 | -0.40 |

Note: The data in this table is hypothetical, based on general chemical principles, and for illustrative purposes only. The charges are represented in elementary charge units (e).

This analysis helps in fine-tuning the electronic properties of the molecule to achieve the desired level of reactivity and biological activity.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Butyl and Methyl Substituents on Nitroimidazole Bioreduction Potential

The biological activity of nitroimidazoles is contingent upon the bioreduction of the nitro group, a process that generates reactive nitrogen species capable of damaging cellular macromolecules. The nature and position of substituents on the imidazole (B134444) ring modulate this bioreduction potential.

The 1-methyl group in 5-Butyl-1-methyl-2-nitroimidazole is a common feature in many biologically active nitroimidazoles. This substitution at the N1 position is known to influence the compound's stability and electronic properties. While the methyl group itself is not directly involved in the reduction process, it can sterically and electronically influence the orientation of the molecule within an enzyme's active site. nih.gov

The 5-butyl group is a more distinctive feature. The presence of an alkyl chain at this position significantly increases the lipophilicity or hydrophobicity of the molecule. This property can enhance the compound's ability to cross biological membranes and may facilitate its entry into target cells. Furthermore, hydrophobic interactions are often crucial for the binding of substrates to the active sites of nitroreductases, the enzymes responsible for the bioactivation of nitroimidazoles. nih.gov The butyl group could, therefore, promote a more favorable interaction with hydrophobic pockets within the enzyme, potentially influencing the rate and efficiency of bioreduction.

Computational studies on other nitroimidazoles have shown that electron-donating groups, such as alkyl chains, can affect the electronic distribution within the imidazole ring, which in turn can influence the ease of reduction of the nitro group. rsc.org

Correlation Between Substituent Position and Reactivity

The positioning of substituents on the nitroimidazole ring is a key determinant of the compound's reactivity. In this compound, the nitro group is at the 2-position, the methyl group at the 1-position, and the butyl group at the 5-position.

The 2-nitro position is a common feature of many potent nitroimidazole-based drugs. nih.gov However, 2-nitroimidazoles generally have a higher reduction potential compared to their 5-nitro counterparts. nih.gov This means they are more easily reduced, which can be a double-edged sword. While it can lead to potent activity, it can also result in reduction by mammalian enzymes, potentially leading to off-target effects. nih.gov The development of some 2-nitroimidazole (B3424786) series has been hampered by such issues. nih.gov

The 1-methyl substituent is known to affect the mutagenic potential of nitroimidazoles. Studies have shown that the presence of a methyl group at the N1 position can influence the compound's interaction with DNA. nih.gov

The interplay between the positions of these groups is crucial. For instance, the presence of a methyl group at C2 has been shown to alter the influence of the nitro group's position on genotoxicity. nih.gov While this compound has a methyl group at N1, not C2, this highlights the principle that the combined effect of substituents is not merely additive.

Influence of Electron-Withdrawing Groups on Activity and Bioactivation

The nitro group (-NO2) is a strong electron-withdrawing group and is the cornerstone of the bioactivity of nitroimidazoles. svedbergopen.com Its presence is essential for the reductive bioactivation that leads to the generation of cytotoxic reactive nitrogen species. nih.gov The electron-withdrawing nature of the nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule more susceptible to accepting electrons, which is the initial step in bioreduction. epa.gov

The Hammett equation, which describes the effect of substituents on the reactivity of aromatic compounds, predicts that the strongly electron-withdrawing nitro group (σp = +0.78) dramatically influences the electronic properties of the ring. nih.gov This is fundamental to the mechanism of action, as the reduction of the nitro group to an electron-donating amino group (σp = -0.66) represents a profound electronic transformation. nih.gov

In the context of this compound, the electron-withdrawing nitro group at the 2-position drives the compound's potential biological activity. The methyl and butyl groups, being electron-donating, will have a counteracting, albeit much weaker, electronic effect. Computational studies on other nitroimidazoles have confirmed that electron-withdrawing substituents increase properties like ionization potential and electrophilicity, which are related to reactivity. rsc.org

Role of Hydrophobic Moieties in Enzyme Active Site Recognition and Binding

The butyl group at the 5-position of this compound introduces a significant hydrophobic moiety. This is a critical aspect of its SAR, as hydrophobic interactions are frequently key to the recognition and binding of small molecules within the active sites of enzymes. nih.gov

Nitroreductases, the enzymes that activate nitroimidazoles, possess active sites that often have hydrophobic pockets. For example, in Haemophilus influenzae nitroreductase, residues such as Trp71 are thought to participate in substrate binding through hydrophobic and/or π-stacking interactions. nih.gov Molecular docking studies with various nitroimidazoles have shown that modifications to the scaffold that affect hydrophobicity can influence enzyme activity. nih.gov

The butyl chain of this compound could potentially fit into such a hydrophobic pocket, anchoring the molecule in a favorable orientation for the reduction of the nitro group. The length and flexibility of the butyl chain may allow it to adapt to the specific topology of the enzyme's active site. In studies of other nitroimidazole series, extending a linker region to incorporate a terminal hydrophobic aromatic substituent led to significant improvements in potency. nih.gov While the butyl group is aliphatic, the principle of optimizing hydrophobic interactions holds.

Relationship Between Molecular Structure and Specific Mechanistic Pathways (e.g., DNA Adduction vs. Enzyme Inhibition)

The ultimate cytotoxic effect of activated nitroimidazoles can be mediated through various mechanistic pathways, including the formation of DNA adducts and the inhibition of essential enzymes. The specific molecular structure of a nitroimidazole derivative can influence which of these pathways predominates.

The reduction of the nitro group generates a cascade of reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, as well as the nitro radical anion. nih.gov These reactive species can covalently bind to cellular macromolecules. nih.gov Reduction products of some nitroimidazoles have been shown to cause DNA damage when the nitro group is reduced in the presence of DNA. nih.gov This can lead to DNA strand breaks and helix instability, ultimately suppressing protein synthesis. researchgate.net

Alternatively, the reactive intermediates can modify and inactivate key enzymes. For example, activated nitroimidazoles can alter cysteine-containing proteins, such as thioredoxin, leading to their deactivation. researchgate.net Some nitroimidazoles have been shown to act as competitive inhibitors of enzymes like pyruvate:ferredoxin oxidoreductase by serving as electron acceptors. nih.gov

For this compound, the specific pathway would depend on the stability and reactivity of its reduction intermediates. The presence of the butyl and methyl groups could influence the lifetime and distribution of these intermediates, thereby directing their reactivity towards either DNA or protein targets.

Structure-Mutagenicity Relationships of Nitroimidazole Derivatives

A significant concern in the development of nitroimidazole-based drugs is their potential mutagenicity, which is often linked to the presence of the nitro group. nih.gov However, research has demonstrated that the nitro group is not solely responsible for this effect and that the type and position of other substituents play a crucial role. nih.gov

Studies have shown that some nitroimidazoles are potent mutagens in bacterial systems, particularly those that are effective at causing base-pair substitutions. nih.gov The mutagenic action of these compounds is often affected by the substituents at the N1 position of the imidazole nucleus. nih.gov

The position of the nitro group is also a critical factor. For instance, moving a nitro group from one position to another can alter the mutagenic profile of the compound. nih.gov In some cases, the addition of a nitro group at the 4-position has been found to mitigate the genotoxic potential of the compound. researchgate.net

For this compound, a comprehensive assessment of its mutagenicity would require experimental testing. However, based on the general principles of nitroimidazole SAR, its mutagenic profile would be a complex function of the 2-nitro position, the 1-methyl group, and the 5-butyl group.

| Substituent Feature | General Influence on Mutagenicity | Potential Implication for this compound |

| Nitro Group | Often associated with mutagenicity through reductive activation. nih.gov | The 2-nitro group is the primary driver of potential mutagenicity. |

| N1-Substituent | Can influence mutagenic action. nih.gov | The 1-methyl group may modulate the mutagenic potential. |

| C2-Substituent | Presence or absence of a methyl group at C2 can alter the effect of the nitro group's position. nih.gov | Not directly applicable, but highlights the importance of substituent interplay. |

| Nitro Group Position | Different positions (e.g., 4-nitro vs. 5-nitro) can lead to different genotoxic profiles. nih.govresearchgate.net | The 2-nitro position will be a key determinant of its mutagenic characteristics. |

Evolution of Structure-Activity Knowledge in Nitroimidazole Design

The understanding of nitroimidazole SAR has evolved significantly since the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s. mdpi.com Early research focused on developing derivatives with improved efficacy and reduced toxicity. This led to the development of 5-nitroimidazoles like metronidazole (B1676534), which have a lower reduction potential than 2-nitroimidazoles, making them less susceptible to reduction by mammalian enzymes and thus more selectively toxic to anaerobic microbes. nih.gov

More recently, the focus has shifted towards designing nitroimidazoles for specific targets, such as drug-resistant tuberculosis. This has led to the development of bicyclic nitroimidazoles like PA-824 and delamanid (B1670213). nih.govnih.gov The SAR studies in these series have been highly detailed, exploring the impact of substituents at various positions on both aerobic and anaerobic activity. nih.gov These studies have highlighted the importance of features like the 2-position oxygen for aerobic activity and the optimization of hydrophobic linkers for improved potency. nih.gov

The design of modern nitroimidazoles also increasingly relies on computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity and properties of novel compounds. rsc.orgrsc.org These approaches allow for a more rational design process, helping to balance efficacy with a reduced risk of toxicity and mutagenicity. nih.gov The hypothetical compound this compound can be seen as a simple combination of features found in various nitroimidazole series, and its properties would be predicted based on this accumulated knowledge.

Design of Analogs with Enhanced Mechanistic Specificity

The design of analogs of This compound is a strategic endeavor aimed at refining its therapeutic properties. By systematically modifying its structure, researchers can fine-tune its mechanism of action, improve its targeting, and potentially reduce off-target effects. The primary strategies for analog design revolve around modifications at the C5 position and the exploration of alternative substituents at the N1 position.

The core principle in designing analogs with enhanced mechanistic specificity is to modulate the electron-donating or withdrawing properties of the substituents, which in turn affects the reduction potential of the nitro group. Furthermore, introducing specific functional groups can direct the molecule to particular biological targets or alter its metabolic fate.

Modification of the C5-Alkyl Chain:

The butyl group at the C5 position offers a prime target for modification. Varying the length and nature of this alkyl chain can have profound effects on the compound's biological activity. For instance, research on related nitroimidazole series has shown that altering the length of an alkyl chain can impact potency.

To illustrate this principle, consider the following hypothetical data based on SAR studies of similar nitroimidazole series, which demonstrates how changes in the C5-substituent could influence inhibitory concentrations.

| Compound | C5-Substituent | Hypothetical IC50 (µM) | Rationale for Activity Change |

| Analog A | Ethyl | 15.2 | Reduced lipophilicity may decrease cell membrane penetration. |

| Parent Compound | n-Butyl | 8.5 | Optimal balance of lipophilicity and steric profile for target interaction. |

| Analog B | Hexyl | 12.8 | Increased lipophilicity beyond an optimal point may lead to non-specific binding or altered solubility. |

| Analog C | tert-Butyl | 25.1 | Increased steric bulk may hinder binding to the active site of the target enzyme. |

| Analog D | Butoxy | 9.2 | Introduction of an oxygen atom can alter electronic properties and hydrogen bonding potential. |

| Analog E | 4-Hydroxybutyl | 7.9 | A terminal hydroxyl group can increase solubility and provide a new point for hydrogen bonding, potentially enhancing target affinity. |

This table is for illustrative purposes and the data is hypothetical, based on established SAR principles for the nitroimidazole class.

Introduction of Functional Groups for Targeted Action:

A more sophisticated approach to analog design involves the introduction of specific functional groups to the C5-alkyl chain. This strategy can be used to create prodrugs or to target the molecule to specific cellular machinery. For example, incorporating an acidic or basic moiety could alter the compound's ionization state and its accumulation in certain cellular compartments.

A key example of this strategy in the broader 2-nitroimidazole class is the development of hypoxia-activated prodrugs like Evofosfamide. In these designs, a cytotoxic agent is linked to the nitroimidazole core, often via a bioreducible linker. The nitroimidazole acts as a "trigger," releasing the active cytotoxic payload upon reduction in a hypoxic environment.

Applying this concept to This compound , one could envision analogs where the butyl chain is functionalized with a linker attached to a DNA-alkylating agent. This would create a highly specific prodrug that delivers its cytotoxic effect primarily in oxygen-deprived cancer cells, thereby enhancing its mechanistic specificity and therapeutic window.

| Analog Design Strategy | Rationale | Potential Outcome |

| Chain Length Variation | Modulate lipophilicity and steric fit. | Optimize cell penetration and target binding. |

| Introduction of Polar Groups | Alter solubility and hydrogen bonding potential. | Enhance target-specific interactions and improve pharmacokinetic properties. |

| Attachment of a Bioreducible Linker and Cytotoxic Payload | Create a hypoxia-activated prodrug. | Increase tumor-specific cytotoxicity while minimizing systemic toxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.